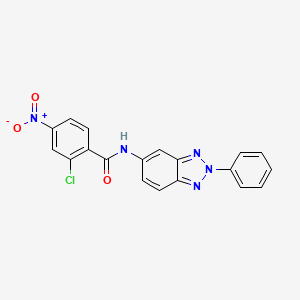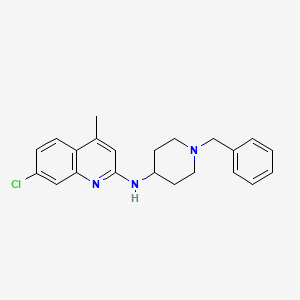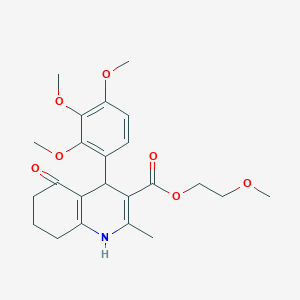![molecular formula C24H27N3 B4938446 N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine](/img/structure/B4938446.png)
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine, also known as BIM-1008, is a synthetic compound that belongs to the indanamine class of drugs. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. BIM-1008 has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mecanismo De Acción
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine works by blocking the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting the activity of the DAT, this compound increases the amount of dopamine available in the synaptic cleft, which can help alleviate symptoms of neurological disorders that are associated with dopamine deficiency.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine levels in the brain, this compound has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior. Additionally, this compound has been shown to increase the activity of the brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine for lab experiments is its selectivity for the DAT. Unlike other drugs that target multiple neurotransmitter systems, this compound specifically targets the DAT, which allows researchers to study the effects of dopamine reuptake inhibition in isolation. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable drug levels in animal models over extended periods of time.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine. One area of interest is the development of more potent and selective DAT inhibitors that can be used to study the role of dopamine in neurological disorders. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, studies may focus on the development of novel drug delivery systems to improve the pharmacokinetic properties of this compound and enhance its efficacy in the treatment of neurological disorders.
Métodos De Síntesis
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The most common synthesis method involves the condensation of 2-pyridinemethylamine with 2-bromo-1-indanone to form the intermediate compound, which is then reacted with benzylmagnesium chloride and methylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine has been extensively studied for its potential use in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of Parkinson's disease and ADHD. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in the treatment of drug addiction.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-[(pyridin-2-ylmethylamino)methyl]-1,3-dihydroinden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-27(18-20-9-3-2-4-10-20)24(15-21-11-5-6-12-22(21)16-24)19-25-17-23-13-7-8-14-26-23/h2-14,25H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFUYAUYOPELBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B4938368.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4938374.png)

![4-methyl-N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]benzenesulfonamide hydrobromide](/img/structure/B4938396.png)

![N-(2,4-dimethoxybenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4938413.png)
![5-[4-(allyloxy)-3,5-dichlorobenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4938423.png)

![diethyl 5-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4938433.png)
![4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4938453.png)
![7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol](/img/structure/B4938455.png)
![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)


